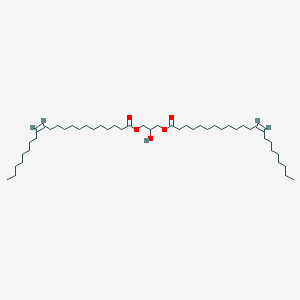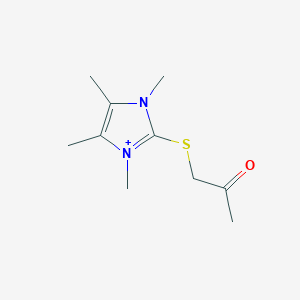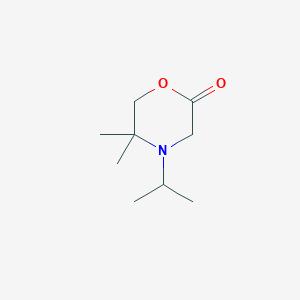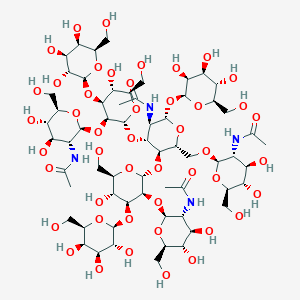
Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac is a complex carbohydrate that plays a crucial role in various biological processes. It is a glycan structure that is composed of several monosaccharides linked together by glycosidic bonds.
Wirkmechanismus
Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac binds to specific receptors on the cell surface, triggering a cascade of signaling events that ultimately lead to changes in cellular behavior. This glycan structure has been shown to play a crucial role in the regulation of various biological processes, including cell growth, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate cell signaling, immune response, and disease progression. Research has also shown that galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac can be used as a biomarker for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in the lab using chemical synthesis. However, the complex nature of this glycan structure makes it difficult to study in vitro.
Zukünftige Richtungen
There are several future directions for the study of galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac. One direction is to further investigate its role in disease progression and its potential as a biomarker for various diseases. Another direction is to study the mechanisms of action of this glycan structure in more detail to better understand its role in various biological processes.
Conclusion:
In conclusion, galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac is a complex carbohydrate that plays a crucial role in various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac have been discussed in this paper. Further research is needed to fully understand the role of this glycan structure in various biological processes and its potential as a biomarker for various diseases.
Synthesemethoden
The synthesis of galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac is a complex process that involves the use of various enzymes and chemical reagents. The most common method for synthesizing this glycan structure is through the use of chemical synthesis. This method involves the use of chemical reagents to build the glycan structure step by step.
Wissenschaftliche Forschungsanwendungen
Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac has been extensively studied for its role in various biological processes. It has been shown to play a crucial role in cell signaling, immune response, and disease progression. Research has also shown that galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac can be used as a biomarker for various diseases.
Eigenschaften
CAS-Nummer |
129830-00-8 |
|---|---|
Produktname |
Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac |
Molekularformel |
C62H104N4O46 |
Molekulargewicht |
1641.5 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3,4-bis[[(2R,3S,4S,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-6-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C62H104N4O46/c1-14(75)63-27-39(87)31(79)18(5-67)97-54(27)96-13-26-48(106-61-52(110-55-28(64-15(2)76)40(88)32(80)19(6-68)98-55)50(37(85)24(11-73)103-61)108-58-45(93)42(90)34(82)21(8-70)100-58)49(30(66-17(4)78)57(105-26)112-60-47(95)44(92)36(84)23(10-72)102-60)107-62-53(111-56-29(65-16(3)77)41(89)33(81)20(7-69)99-56)51(38(86)25(12-74)104-62)109-59-46(94)43(91)35(83)22(9-71)101-59/h18-62,67-74,79-95H,5-13H2,1-4H3,(H,63,75)(H,64,76)(H,65,77)(H,66,78)/t18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35+,36-,37-,38-,39-,40-,41-,42+,43+,44+,45-,46-,47+,48-,49-,50+,51+,52+,53+,54-,55+,56+,57+,58+,59+,60+,61-,62-/m1/s1 |
InChI-Schlüssel |
XPRHPZXUKNVBNV-HDGDYMOSSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)NC(=O)C)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)NC(=O)C)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)NC(=O)C)CO)O)O |
Andere CAS-Nummern |
129830-00-8 |
Synonyme |
Galp-GlcpNac-Manp-(GlcpNAc)-(Galp-GlpNAc-Manp)-Manp-GlcNac GGM-nona |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



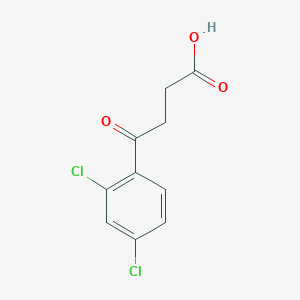
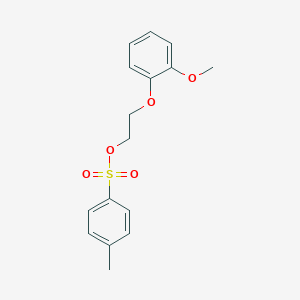
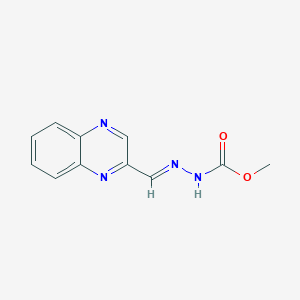
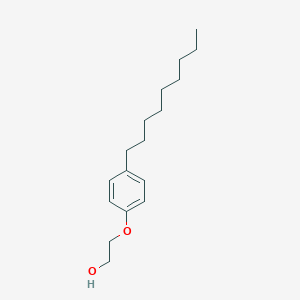
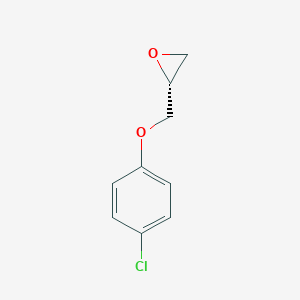
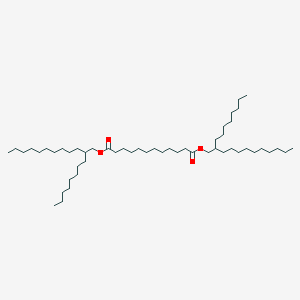
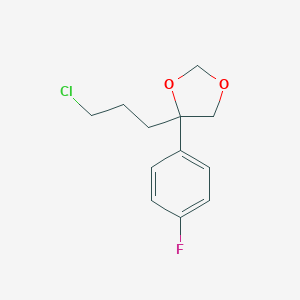

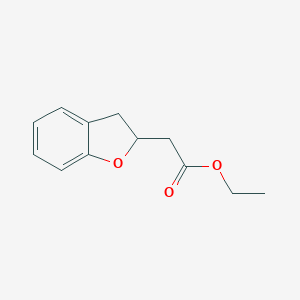
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)
